molecular formula C36H51NO11 B1194313 Szechenyine CAS No. 96562-88-8

Szechenyine

Cat. No.: B1194313
CAS No.: 96562-88-8
M. Wt: 673.8 g/mol
InChI Key: DXAQZKJLRXMIFW-PFKPNTMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Szechenyine is typically extracted from natural sources, specifically from the roots of Aconitum brachypodum Diels . The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. The process involves the use of organic solvents and various purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Szechenyine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Szechenyine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Szechenyine involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. Detailed studies on its mechanism of action are ongoing to fully understand its therapeutic potential .

Comparison with Similar Compounds

Szechenyine is unique due to its specific chemical structure and properties. it shares similarities with other alkaloids isolated from Aconitum species, such as:

  • Aconitine
  • 3-Acetylaconitine
  • Songorine
  • Beta-sitosterol

Properties

IUPAC Name

[(2R,5R,6S,7S,8R,13R,14R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24?,25?,26?,27?,28?,29+,30?,31+,33+,34-,35?,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAQZKJLRXMIFW-HYCPVBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC(C34C2C(C(C31)[C@]5([C@H]([C@@H]([C@]6(C[C@@H]4C5C6OC(=O)C7=CC=CC=C7)O)OC)O)OCC)OC)OC)OC(=O)C)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Szechenyine and what is known about its structure?

A1: this compound is a novel compound isolated from the plant Aconitum szechenyianum Gay []. The study elucidated its structure using spectroscopic techniques including UV, IR, 1H NMR, 13C NMR, and Mass spectrometry []. Unfortunately, the paper does not provide the specific molecular formula, weight, or detailed spectroscopic data for this compound.

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